- Crystal forms of a 1H-benzimidazole-6-carboxamide hydrogen sulfate salt, World Intellectual Property Organization, , ,
Cas no 606143-52-6 (Selumetinib)
셀루메티닙(Selumetinib)은 MEK1/2 효소의 선택적 억제제로, MAPK/ERK 신호 전달 경로를 표적으로 하는 표적 치료제입니다. 주로 신경섬유종증 타입 1(NF1)과 관련된 양성 종양인 신경섬유종의 치료에 사용되며, 특히 수술이 어려운 경우에 유용합니다. 이 약물은 경구 투여가 가능하며, 종양 성장을 억제하고 증상을 완화시키는 효과가 입증되었습니다. 임상 연구에서 셀루메티닙은 종양 크기 감소와 무진행 생존 기간 연장을 보여주었습니다. 표적 치료제로서 기존 화학요법보다 부작용이 상대적으로 적다는 장점이 있습니다.

Selumetinib structure
상품 이름:Selumetinib
Selumetinib 화학적 및 물리적 성질
이름 및 식별자
-
- AZD 6244
- 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide
- Selumetinib
- Selumetinib (AZD6244)
- 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2- hydroxyethoxy)-1-methyl-
- 5-(4-bromo-2-chlorophenylamino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-c...
- 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
- AZD-6244
- AZD6244 (Selumetinib)
- Name: AZD 6244
- SeluMetinib (AZD-6244)
- Selumetinib(AZD6244,ARRY-142886)
- 6-(4-bromo-2-chlorophenylamino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzo[d]imidazole-5-carboxamide
- Array142886
- ARRY 142886
- ARRY-142886
- AZD6244
- AZD6244(Selumetinib)
- 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide
- 5-(4-broMo-2-chlorophenylaMino)-4-fluoro-N-(2-hydroxyethoxy)-1-Methyl-1H-benzo[d]iMidazole-6-carboxaMide
- HY-50706
- NSC800882
- CS-0059
- 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid(2-hydroxy-ethoxy)-amide
- CHEMBL1614701
- 6-(4-bromo-2chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide
- EX-8621
- HMS3244G03
- NCGC00189073-07
- DB11689
- SELUMETINIB [INN]
- NSC 741O78
- A8446
- 6UH91I579U
- CHEBI:90227
- SELUMETINIB [USAN]
- 1H-BENZIMIDAZOLE-6-CARBOXAMIDE, 5-((4-BROMO-2-CHLOROPHENYL)AMINO)-4-FLUORO-N-(2- HYDROXYETHOXY)-1-METHYL-
- AC-25059
- NCGC00189073-02
- BCP9000354
- AZD 6244;5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide;6-(4-bromo-2-chlorophenylamino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzo[d]imidazole-5-carboxamide
- 6-(4-bromo-2-chloro-anilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-benzimidazole-5-carboxamide
- 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid(2-hydroxyethoxy)-amide
- AKOS015904255
- HMS3265L02
- Selumetinib (ARRY142886/AZD6244)
- 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide
- 3EW
- Selumetinib (USAN/INN)
- NSC-741078
- 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide
- SELUMETINIB [MI]
- NCGC00189073-01
- CYOHGALHFOKKQC-UHFFFAOYSA-N
- Koselugo
- D09666
- SCHEMBL155456
- 1H-Benzimidazole-6-carboxamide, 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-
- CCG-264774
- s1008
- Q7448840
- HMS3244G04
- NSC-800882
- HMS3244H03
- AZD6244,Selumetinib, ARRY-142886
- 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy -ethoxy)-amide
- 5-((4-BROMO-2-CHLOROPHENYL)AMINO)-4-FLUORO-N-(2-HYDROXYETHOXY)-1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXAMIDE
- 606143-52-6
- EN300-18166787
- SB14707
- 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
- SELUMETINIB [WHO-DD]
- BDBM50355497
- AZD6244 (Selumetinib,ARRY-142886)
- SW202561-3
- BCPP000367
- HMS3265L01
- MFCD11977472
- Tox21_113362
- 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide
- Tox21_113362_1
- FT-0674552
- Q-101405
- AM808016
- 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-
- selumetinibum
- BRD-K57080016-001-01-9
- HMS3265K02
- Selumetinib [USAN:INN]
- HMS3654O03
- MEK inhibitor AZD6244
- UNII-6UH91I579U
- EX-A020
- HMS3265K01
- NSC741078
- ARRY-886
- DTXCID0028870
- CAS-606143-52-6
- ARRY142886
- DTXSID3048944
- C17H15BrClFN4O3
- NS00071922
- GTPL5665
- BCP01739
- BRD-K57080016-001-19-1
- BRD-K57080016-001-15-9
- SDCCGSBI-0654324.P001
- AZD6244 (Selumetinib,ARRY-142886)?
-
- MDL: MFCD11977472
- 인치: 1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)
- InChIKey: CYOHGALHFOKKQC-UHFFFAOYSA-N
- 미소: BrC1C([H])=C([H])C(=C(C=1[H])Cl)N([H])C1=C(C2=C(C([H])=C1C(N([H])OC([H])([H])C([H])([H])O[H])=O)N(C([H])([H])[H])C([H])=N2)F
계산된 속성
- 정밀분자량: 456.00001g/mol
- 표면전하: 0
- XLogP3: 3.6
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 6
- 회전 가능한 화학 키 수량: 6
- 동위원소 질량: 456.00001g/mol
- 단일 동위원소 질량: 456.00001g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 88.4Ų
- 중원자 수량: 27
- 복잡도: 523
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 색과 성상: No data available
- 밀도: 1.69
- 융해점: >219°C
- 비등점: No data available
- 플래시 포인트: No data available
- 굴절률: 1.672
- 용해도: 生物体外In Vitro:DMSO溶解度20.83 mg/mL(45.51 mM;Need ultrasonic)
- PSA: 88.41000
- LogP: 3.98950
Selumetinib 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Selumetinib 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Selumetinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024211-1g |
Selumetinib (AZD6244),99% |
606143-52-6 | 99% | 1g |
¥1735 | 2024-05-22 | |
MedChemExpress | HY-50706-100mg |
Selumetinib |
606143-52-6 | 99.87% | 100mg |
¥958 | 2024-05-24 | |
TRC | S254000-50 mg |
Selumetinib |
606143-52-6 | 50mg |
85.00 | 2021-07-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6218-50 mg |
Selumetinib |
606143-52-6 | 99.00% | 50mg |
¥570.00 | 2022-04-26 | |
Axon Medchem | 1516-2 x 5 mg |
AZD6244 |
606143-52-6 | 99% | 2 x 5 mg |
€80.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6218-500 mg |
Selumetinib |
606143-52-6 | 99.00% | 500MG |
¥2370.00 | 2022-04-26 | |
MedChemExpress | HY-50706-10mM*1mLinDMSO |
Selumetinib |
606143-52-6 | 99.87% | 10mM*1mLinDMSO |
¥790 | 2023-07-26 | |
MedChemExpress | HY-50706-500mg |
Selumetinib |
606143-52-6 | 99.87% | 500mg |
¥2600 | 2024-05-24 | |
BAI LING WEI Technology Co., Ltd. | 1189969-50MG |
Selumetinib, 99%, a highly selective MEK1 inhibitor |
606143-52-6 | 99% | 50MG |
¥ 582 | 2022-04-26 | |
Ambeed | A351367-100mg |
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide |
606143-52-6 | 99% | 100mg |
$86.0 | 2025-02-22 |
Selumetinib 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
참조
- Combinations of MEK kinase and HH inhibitors for cancer treatment, World Intellectual Property Organization, , ,
Selumetinib Preparation Products
Selumetinib 관련 문헌
-
Anthony Tabet,Thomas Gebhart,Guanglu Wu,Charlie Readman,Merrick Pierson Smela,Vijay K. Rana,Cole Baker,Harry Bulstrode,Polina Anikeeva,David H. Rowitch,Oren A. Scherman Phys. Chem. Chem. Phys. 2020 22 14976
-
Lingling Lu,Yiming Li,Xuefeng Jiang Green Chem. 2020 22 5989
-
Igor F. Tsigelny,Valentina L. Kouznetsova,Pengfei Jiang,Sandeep C. Pingle,Santosh Kesari Mol. BioSyst. 2015 11 1012
-
Lu Hu,Zhipeng Tao,Xu Wu RSC Chem. Biol. 2021 2 1567
-
Heeseon An,David T. Krist,Alexander V. Statsyuk Mol. BioSyst. 2014 10 1643
606143-52-6 (Selumetinib) 관련 제품
- 836602-35-8(1H-Benzimidazole-6-carboxylic acid,5-[(4-ethenyl-2-fluorophenyl)amino]-4-fluoro-1-methyl-, methyl ester)
- 918321-20-7(methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate)
- 284486-91-5(1H-Benzimidazole-5-carboxylic acid,7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-)
- 606093-59-8(Methyl 7-Fluoro-6-(phenylamino)-1H-benzodimidazole-5-carboxylate)
- 836602-24-5(1H-Benzimidazole-6-methanol,4-fluoro-5-[(2-fluoro-4-iodophenyl)amino]-1-methyl-)
- 284030-47-3(1H-Benzimidazole-5-carboxamide,N-(cyclopropylmethoxy)-7-fluoro-6-[(4-iodo-2-methylphenyl)amino]-)
- 836602-05-2(1H-Benzimidazole-6-carboxamide,4-fluoro-N-(2-hydroxyethoxy)-5-[(4-iodo-2-methylphenyl)amino]-1-methyl-)
- 836602-33-6(1H-Benzimidazole-6-carboxylic acid,4-fluoro-5-[(2-fluoro-4-iodophenyl)amino]-1-methyl-)
- 836602-25-6(1H-Benzimidazole-6-carboxamide,5-[(4-ethyl-2-fluorophenyl)amino]-4-fluoro-1-methyl-)
- 284030-61-1(1H-Benzimidazole-5-carboxylic acid,7-fluoro-6-[(2-methylphenyl)amino]-, methyl ester)
추천 공급업체
Amadis Chemical Company Limited
(CAS:606143-52-6)Selumetinib

순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):193.0/363.0/1269.0
atkchemica
(CAS:606143-52-6)Selumetinib

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의